1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-2-8(6-9)7-11(4-5-11)10(16)17/h1-3,6H,4-5,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFNSANNKDYAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170363 | |
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29765-44-4 | |
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29765-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic Acid via Single Crystal X-Ray Diffraction
Document Type: Technical Whitepaper & Methodological Guide Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals Subject: Advanced SCXRD methodologies for resolving fluorinated cyclopropyl-benzyl scaffolds.
Executive Summary
The molecule 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid represents a highly privileged scaffold in modern medicinal chemistry. The cyclopropane ring provides rigid conformational restriction, the carboxylic acid serves as a critical pharmacophore for target engagement (often via salt bridges or hydrogen bonding), and the 3-(trifluoromethyl)benzyl moiety imparts enhanced lipophilicity and metabolic stability.
Determining the precise 3D conformation of this molecule via Single Crystal X-ray Diffraction (SCXRD) is essential for structure-based drug design (SBDD). However, this molecular class presents two distinct crystallographic challenges: the geometric distortion of the cyclopropane Walsh orbitals and the high propensity for rotational disorder within the trifluoromethyl (–CF₃) group[1]. This whitepaper provides a comprehensive, causality-driven guide to the crystallogenesis, data acquisition, and structural refinement of this specific chemical architecture.
Supramolecular Synthons and Structural Causality
Before initiating crystallization, it is critical to understand the expected solid-state behavior of the molecule.
The R22(8) Carboxylic Acid Homodimer
In the absence of competing hydrogen-bond acceptors from the solvent, carboxylic acids overwhelmingly crystallize as centrosymmetric homodimers[2]. This interaction is designated by the Etter graph-set notation as an R22(8) motif. The formation of this dimer neutralizes the polarity of the carboxylic acid, leaving the highly lipophilic –CF₃ and benzyl groups exposed to the crystal lattice. This drives the crystal packing into hydrophobic layers.
Cyclopropane Ring Asymmetry
The cyclopropane ring is not a perfect equilateral triangle. The electron-withdrawing nature of the carboxylic acid group at the C1 position withdraws electron density from the cyclopropane 1e′′ orbitals. According to density-functional theory (DFT) and Cambridge Structural Database (CSD) analyses, this causes a predictable geometric distortion: the distal C–C bond lengthens, while the two vicinal C–C bonds shorten[3].
Experimental Protocols: A Self-Validating System
To achieve a high-resolution structure (resolution ≤0.84 Å), the experimental workflow must be strictly controlled to mitigate dynamic disorder and prevent solvent inclusion.
Protocol A: Crystallogenesis via Vapor Diffusion
Objective: Grow diffraction-quality single crystals while enforcing the R22(8) homodimer.
-
Solubilization: Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc) in a 2-dram inner vial.
-
Causality: EtOAc is a moderate hydrogen-bond acceptor but a weak donor. It readily dissolves the monomer but is easily displaced by the strong thermodynamics of the acid-acid homodimer during crystallization.
-
-
Antisolvent Selection: Place the inner vial into a 20 mL outer vial containing 3 mL of n -Hexane.
-
Causality: The highly lipophilic –CF₃ group has excellent affinity for hexane. As hexane vapor diffuses into the EtOAc, the dielectric constant of the solution drops, forcing the hydrophobic domains to aggregate and driving nucleation.
-
-
Incubation: Seal the outer vial tightly and store it in a vibration-free incubator at 20 °C for 48–72 hours.
-
Causality: Vibrations induce premature, heterogeneous secondary nucleation, resulting in twinned or microcrystalline powders rather than single, block-like crystals.
-
Protocol B: Cryocrystallography and Data Acquisition
Objective: Arrest dynamic rotational disorder of the –CF₃ rotor.
-
Crystal Mounting: Harvest a single crystal (approx. 0.2×0.2×0.1 mm) using a micromount and coat it in Paratone-N oil.
-
Causality: The oil displaces surface mother liquor and acts as a cryoprotectant, preventing ice ring formation during flash-cooling.
-
-
Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.
-
Causality: The –CF₃ group has a notoriously low rotational energy barrier. Collecting data at room temperature often results in a smeared torus of electron density (dynamic disorder). Cooling to 100 K freezes the rotor into discrete, resolvable local minima[4].
-
-
Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) to a minimum 2θ of 50° (for Mo).
Resolving CF₃ Rotational Disorder in SHELXL
Even at 100 K, the –CF₃ group frequently exhibits static disorder, where the crystal lattice contains a statistical mixture of two staggered conformations[5]. If the anisotropic displacement parameters (ADPs) of the fluorine atoms appear abnormally large or elongated, the disorder must be modeled to achieve a chemically valid structure and a low R1 factor.
Graphviz Figure 1: Step-by-step SHELXL refinement workflow for resolving static CF3 rotational disorder.
Step-by-Step Refinement Methodology
-
Identify Q-Peaks: Locate the residual electron density peaks (Q-peaks) arranged in a hexagonal pattern around the CF₃ carbon.
-
Assign Parts: Split the fluorine atoms into two sets (e.g., PART 1 for F1A, F2A, F3A and PART 2 for F1B, F2B, F3B).
-
Link Occupancies: Tie the occupancies of the two parts to a free variable (e.g., FVAR 1 0.65). Assign the occupancy of PART 1 as 21.00000 and PART 2 as -21.00000. This ensures the total occupancy sums to exactly 1.0.
-
Geometric Restraints (SADI): Apply SADI (Same Distance) restraints to ensure all C–F bond lengths are equivalent, and all F···F intramolecular distances are equivalent. This maintains the idealized tetrahedral geometry of the CF₃ group.
-
Thermal Restraints (RIGU / SIMU): Apply the RIGU (Rigid Bond) and SIMU (Similar ADPs) restraints to the disordered fluorine atoms. This prevents the refinement algorithm from flattening the thermal ellipsoids to artificially fit the electron density.
Quantitative Structural Data Summary
The following table summarizes the representative crystallographic parameters and refinement metrics expected for 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid, assuming crystallization in a standard centrosymmetric space group (e.g., P21/c ) driven by the R22(8) dimer.
| Parameter | Representative Value / Metric | Crystallographic Significance |
| Crystal System | Monoclinic | Typical for achiral organic molecules. |
| Space Group | P21/c | Facilitates the centrosymmetric R22(8) acid dimer. |
| Temperature | 100(2) K | Critical for minimizing dynamic CF₃ rotation. |
| R1 (Final) | ≤0.045 | Indicates a highly accurate structural model. |
| wR2 (Final) | ≤0.120 | Validates the weighting scheme of the refinement. |
| Goodness-of-Fit (S) | 1.00−1.05 | Confirms the model is neither over- nor under-parameterized. |
| O–H···O Distance | ∼2.65 Å | Characteristic strong hydrogen bond of the R22(8) motif. |
| Distal C–C (Cyclopropane) | ∼1.53 Å | Lengthened due to σ -acceptor effect of the –COOH group. |
| Vicinal C–C (Cyclopropane) | ∼1.49 Å | Shortened due to Walsh orbital electron withdrawal. |
| CF₃ Occupancy Ratio | e.g., 0.65 : 0.35 | Typical static disorder distribution at 100 K. |
Conclusion
The rigorous structural elucidation of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid requires a synthesis of supramolecular chemistry and advanced crystallographic computing. By leveraging non-polar antisolvent crystallization to enforce the R22(8) homodimer, utilizing 100 K cryocrystallography to arrest dynamic motion, and applying strict geometric and thermal restraints (SADI, RIGU) in SHELXL, researchers can unambiguously resolve the challenging CF₃ disorder and cyclopropyl ring asymmetry. These high-fidelity structural models are indispensable for downstream computational docking and structure-activity relationship (SAR) optimization in drug discovery pipelines.
References
-
Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study Acta Crystallographica Section B: Structural Science, National Institutes of Health (NIH). URL:[Link][3]
-
Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) ACS Omega, American Chemical Society (ACS). URL:[Link][1]
-
1:1 and 2:1 Urea−Succinic Acid Cocrystals: Structural Diversity, Solution Chemistry, and Thermodynamic Stability Crystal Growth & Design, American Chemical Society (ACS). URL:[Link][2]
-
How can one avoid disorder in crystal structures? ResearchGate Scientific Discussions. URL:[Link][4]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K IUCrData, International Union of Crystallography. URL:[Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
Application Note: HPLC Method Development and Validation Protocol for 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic Acid
Introduction & Physicochemical Profiling
The compound 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid is a highly lipophilic and acidic pharmaceutical intermediate. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its physicochemical properties, as these directly dictate its chromatographic behavior:
-
Cyclopropanecarboxylic Acid Moiety: This functional group confers weak acidity to the molecule, with an estimated pKa of approximately 4.5 to 4.8. If the mobile phase pH is not strictly controlled, the molecule will exist in a state of partial ionization, leading to severe peak tailing, retention time shifts, and split peaks.
-
3-(Trifluoromethyl)benzyl Group: The strongly electron-withdrawing trifluoromethyl ( −CF3 ) group alters the π -electron density of the benzyl ring and significantly increases the molecule's hydrophobicity (LogP). This necessitates specific stationary phase chemistries to achieve optimal selectivity.
Method Development Rationale
As an analytical scientist, method development should not be a trial-and-error process, but a logical deduction based on molecular causality.
Stationary Phase Selection
While a standard C18 column relies exclusively on hydrophobic dispersion forces, it often struggles to resolve structurally similar fluorinated impurities. Therefore, a Pentafluorophenyl (PFP) column is highly recommended. PFP phases provide orthogonal selectivity for fluorinated compounds through a combination of fluorine-fluorine interactions, π−π stacking with the electron-deficient benzyl ring, and enhanced dipole-dipole interactions[1].
Mobile Phase & pH Control
To ensure the carboxylic acid remains fully unionized (protonated), the mobile phase pH must be at least 2 units below its pKa . We utilize 0.1% Formic Acid in water (pH ~2.7) . This completely suppresses ionization, ensuring sharp peak shapes and reproducible retention times. Unlike non-volatile buffers (e.g., phosphate), formic acid ensures the method is 100% compatible with LC-MS systems for downstream impurity identification. Acetonitrile (ACN) is selected as the organic modifier due to its lower viscosity and superior elution strength for highly lipophilic aromatics compared to methanol.
Detection Strategy
The isolated aromatic system lacks extended conjugation. Therefore, UV detection is optimized at 215 nm to capture the π→π∗ transitions of the benzyl ring without suffering from the baseline noise often seen at lower wavelengths.
Experimental Protocols
Reagents and Materials
-
1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid (Reference Standard, >99.0% purity)
-
HPLC-grade Acetonitrile (ACN)
-
LC-MS grade Water and Formic Acid (FA)
Chromatographic Conditions
| Parameter | Optimized Condition | Causality / Rationale |
| Column | Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm | Maximizes π−π and F-F interactions with the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses -COOH ionization; LC-MS compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Reduces baseline drift during gradient elution. |
| Elution Mode | Gradient (5% B to 95% B over 15 min) | Ensures elution of the highly lipophilic target and flushes strongly retained impurities. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Reduces solvent viscosity and improves mass transfer. |
| Detection | UV at 215 nm | Targets the absorption maximum of the benzyl ring. |
| Injection Vol. | 10 µL | Prevents volume overload while maintaining sensitivity. |
Step-by-Step Execution Workflow
-
System Preparation: Purge the HPLC system with Mobile Phase A and Mobile Phase B to remove any residual buffers from previous analyses.
-
Column Equilibration: Install the PFP column and equilibrate at initial gradient conditions (5% B) for at least 20 column volumes until the pressure and UV baseline are completely stable.
-
Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:ACN 50:50 v/v) to yield a 1.0 mg/mL stock. Dilute 1:10 to achieve a 100 µg/mL working standard. Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Testing (SST): Inject the blank diluent to confirm the absence of interfering peaks. Inject the 100 µg/mL working solution 6 times. The system is self-validated for the run if it meets the following criteria: %RSD of peak area ≤ 2.0%, Tailing factor ( Tf ) ≤ 1.5, and Theoretical plates ( N ) ≥ 5000.
Method Validation Protocol
Validation must be executed in strict accordance with the ICH Q2(R2) guidelines[2] and the FDA 2015 guidance on Analytical Procedures and Methods Validation[3]. The following table summarizes the self-validating parameters and strict acceptance criteria required to prove the method is fit for its intended purpose[4].
| Validation Parameter | ICH Q2(R2) / FDA Requirement | Acceptance Criteria |
| Specificity | Assess interference at the analyte's retention time. | Resolution ( Rs ) > 2.0 from all forced degradation peaks. |
| Linearity | Minimum 5 concentration levels (LOQ to 120%). | Correlation coefficient ( R2 ) ≥ 0.999. |
| Accuracy | Triplicate preparations at 3 levels (50%, 100%, 150%). | Mean recovery across all levels must be 98.0% - 102.0%. |
| Precision (Repeatability) | Minimum 6 replicates at the 100% target level. | %RSD of peak area ≤ 2.0%. |
| Intermediate Precision | Different analyst, different day, or different instrument. | Overall %RSD ≤ 2.0% across all variables. |
| Robustness | Deliberate variations (pH ± 0.2, flow ± 0.1 mL/min). | System suitability criteria must remain fully met. |
Visualizations
Figure 1: Step-by-step HPLC method development and validation workflow.
Figure 2: Logical relationship of analyte-stationary phase interactions.
References
-
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography . Journal of Fluorine Chemistry, 131(4), 407-420.
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). U.S. Food and Drug Administration, Center for Drug Evaluation and Research (CDER).
Sources
Application Note & Protocols: 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic Acid in Rational Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated and conformationally restricted motifs is paramount for overcoming pharmacokinetic liabilities. 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid (CAS: 29765-44-4) [1] is a highly specialized, tri-functional pharmaceutical building block. It combines the metabolic robustness of a trifluoromethyl (-CF3) group, the entropic advantages of a cyclopropane ring, and the synthetic versatility of a carboxylic acid. This application note provides an authoritative guide on the structural rationale, physicochemical profiling, and field-proven synthetic protocols for integrating this building block into drug discovery pipelines.
Structural Rationale & Pharmacophore Mapping
The design of highly potent and bioavailable therapeutics often requires the fine-tuning of lipophilicity and three-dimensional geometry. This building block offers three distinct advantages:
-
The Trifluoromethyl Effect: The -CF3 group is a privileged bioisostere. It significantly enhances lipophilicity (improving cell membrane permeability) and exerts a strong electron-withdrawing effect. More importantly, its placement on the benzyl ring blocks cytochrome P450-mediated oxidative metabolism, thereby extending the in vivo half-life of the resulting drug candidate[2].
-
Conformational Restriction: Flexible alkyl chains often suffer from a high entropic penalty upon binding to a target protein. The cyclopropane ring locks the dihedral angles of the benzyl linker relative to the functional headgroup. This pre-organization lowers the entropic cost of binding, frequently resulting in a 10- to 100-fold increase in target affinity[3].
-
Traceless or Retained Synthetic Handle: The carboxylic acid at the sterically hindered C1 position can be retained via amide coupling to target GPCRs or kinases, or it can be utilized as a traceless radical precursor in modern decarboxylative cross-coupling reactions[4].
Pharmacophoric contributions of the building block's structural motifs.
Physicochemical Profiling
Understanding the baseline metrics of this building block is critical for predicting its behavior in downstream library generation. The data below summarizes its quantitative properties.
Table 1: Physicochemical Properties
| Property | Value | Rationale / Impact |
|---|---|---|
| CAS Number | 29765-44-4[1] | Unique identifier for procurement and database tracking. |
| Molecular Weight | 244.21 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Molecular Formula | C12H11F3O2 | - |
| Topological Polar Surface Area | 37.3 Ų | Excellent baseline for maintaining CNS or systemic membrane permeability. |
| Rotatable Bonds | 3 | Highly restricted compared to linear analogs, reducing entropic penalty. |
Table 2: Comparative Pharmacokinetic Impact of Structural Motifs
| Motif | Primary Function | Pharmacological Impact |
|---|---|---|
| Trifluoromethyl (-CF3) | Electron-withdrawing, lipophilic | Increases metabolic half-life by blocking CYP450 oxidation at the aromatic ring[2]. |
| Cyclopropane Ring | Conformational locking | Lowers the entropic cost of target binding; improves oral bioavailability[3]. |
| Carboxylic Acid (-COOH) | Synthetic handle | Enables rapid library generation via amidation or decarboxylative cross-coupling[4]. |
Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)
Objective: Synthesize an amide library for high-throughput screening. Expertise & Causality: The cyclopropane ring creates a sterically congested, neopentyl-like environment at the C1 position. Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly, leading to incomplete conversions. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the nucleophilic attack by the amine, overcoming the steric penalty. DIPEA is selected as a non-nucleophilic base to ensure the carboxylic acid is deprotonated without competing with the target amine.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M, 2.5 mL) under a nitrogen atmosphere.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol), followed by HATU (1.2 equiv, 0.6 mmol). Stir the mixture at room temperature for 15 minutes.
-
Self-Validation Check: The solution will typically transition from colorless to a pale yellow, indicating the formation of the active HOAt ester.
-
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise or in a single portion if solid.
-
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours.
-
Self-Validation Check: Withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H2O, and analyze via LC-MS. Full conversion is indicated by the total disappearance of the starting acid mass (m/z 243.06[M-H]-) and the appearance of the product mass.
-
-
Workup: Dilute the reaction mixture with ethyl acetate (15 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO3 (2 × 10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Standardized workflow for HATU-mediated amide coupling of hindered cyclopropanes.
Protocol B: Decarboxylative Radical Cross-Coupling (Advanced Elaboration)
Objective: Utilize the carboxylic acid as a traceless directing group to install complex sp3-hybridized architectures. Expertise & Causality: Carboxylic acids attached to sp3 carbons are excellent radical precursors. By employing photoredox catalysis (or transition-metal-free persulfate systems), the -COOH group undergoes single-electron oxidation and subsequent extrusion of CO2. This generates a highly reactive cyclopropyl radical that can be trapped by electron-deficient heteroarenes or Michael acceptors[4]. This protocol allows chemists to bypass traditional, multi-step organometallic cross-couplings.
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried Schlenk tube, add 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid (1.5 equiv, 0.3 mmol), the target heteroarene (1.0 equiv, 0.2 mmol), and the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (2 mol%).
-
Solvent & Base Addition: Add K2HPO4 (2.0 equiv, 0.4 mmol) and a degassed mixture of DMSO/H2O (2:1, 3.0 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, which acts as a radical scavenger. Backfill with Argon.
-
Irradiation: Irradiate the reaction mixture with 450 nm blue LEDs at room temperature for 16 hours, maintaining vigorous stirring.
-
Validation & Isolation: Monitor the reaction via TLC or LC-MS. Upon completion, dilute with water (10 mL) and extract with dichloromethane (3 × 10 mL). Dry the combined organic layers, concentrate, and purify via automated flash chromatography.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. URL:[Link]
-
Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience. URL:[Link]
-
Wang, Y., et al. (2018). Transition-Metal-Free Decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid for the Preparation of C(CF3)Me2-Containing Heteroarenes. Organic Letters. URL:[Link]
Sources
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic Acid
Abstract
This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid. This compound, and others in its class, are of significant interest in pharmaceutical development and medicinal chemistry. The described method employs a straightforward protein precipitation extraction from a biological matrix (human plasma), followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and validated system for pharmacokinetic, toxicokinetic, or other quantitative studies.
Introduction
1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid is a small molecule characterized by a cyclopropane carboxylic acid moiety linked to a trifluoromethyl-substituted benzyl group. The unique physicochemical properties imparted by the fluorinated group and the rigid cyclopropane ring make such compounds valuable building blocks in drug discovery. Accurate quantification in complex biological matrices is essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.
The primary challenge in bioanalysis is achieving high sensitivity and selectivity while mitigating matrix effects from endogenous components like proteins and phospholipids.[1] This protocol addresses these challenges by leveraging the inherent acidity of the analyte for highly specific detection in negative ion mode and employing a simple yet effective sample preparation strategy.[2] The entire workflow is designed to be high-throughput and compliant with principles outlined in regulatory guidance documents.[3][4]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to rational method development.[5] Key characteristics of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid are summarized below.
| Property | Value / Structure | Rationale for Method Development |
| Chemical Structure | ![]() | The structure contains both hydrophobic (benzyl, CF3) and hydrophilic/ionizable (carboxylic acid) groups, making it well-suited for reversed-phase chromatography. |
| Molecular Formula | C₁₂H₁₁F₃O₂ | Used to calculate the exact mass for MS detection. |
| Molecular Weight | 244.21 g/mol | Determines the mass-to-charge ratio (m/z) of the precursor ion. |
| Acidity (pKa) | ~4.5 (Estimated) | The carboxylic acid group is the primary site of ionization. A mobile phase pH well below the pKa (~2.7) ensures the analyte is in its neutral, more retentive form, leading to better peak shape on a reversed-phase column. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form a stable [M-H]⁻ anion, making negative mode ESI highly sensitive and the preferred choice for quantification.[2][6] |
Experimental Methodology
Materials and Reagents
-
Analyte: 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid (≥98% purity)
-
Internal Standard (IS): Ibuprofen-d₃ (≥98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS Grade)
-
Biological Matrix: Blank human plasma (K₂EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation (PPT) is a rapid and effective technique for removing the majority of proteins from plasma samples.[7][8] Acetonitrile is chosen as the precipitation solvent due to its high efficiency in denaturing proteins while ensuring good solubility for the analyte.[9]
Protocol:
-
Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (Ibuprofen-d₃ at 1 µg/mL in 50:50 Methanol:Water).
-
Add 200 µL of cold Acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves protein crashing efficiency.
-
Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge the plate/vials to settle any particulates before injection.
Sources
- 1. tecan.com [tecan.com]
- 2. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction yield for 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with synthesizing highly sterically hindered cyclopropane derivatives.
The synthesis of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid is a classic two-stage challenge: achieving a clean α-alkylation without over-alkylation, followed by the hydrolysis of an extremely sterically hindered quaternary center.
Below is your diagnostic dashboard, troubleshooting guide, and validated protocols to optimize your reaction yields.
I. Diagnostic Dashboard: Synthetic Workflow
Fig 1: Two-step synthetic workflow for 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid.
II. Troubleshooting Desk: FAQs & Mechanistic Causality
Q1: I am experiencing low yields (<40%) during the alkylation step, with significant recovery of unreacted starting material. Why is the deprotonation failing? A1: This is a kinetic issue related to your base selection and temperature control. Cyclopropanecarbonitrile requires a strong, bulky, non-nucleophilic base to form the kinetic enolate. If you are using NaH or running the reaction at room temperature, equilibration occurs, leading to poor conversion. You must use Lithium Diisopropylamide (LDA) at strictly -78 °C[1]. The bulky diisopropyl groups of LDA selectively remove the α-proton without attacking the nitrile carbon, ensuring complete and clean kinetic deprotonation before the electrophile is introduced[2].
Q2: I initially tried using methyl cyclopropanecarboxylate instead of cyclopropanecarbonitrile, but I observed a complex mixture of byproducts. Should I stick to the nitrile? A2: Yes, pivot to the nitrile. When using ester substrates (like methyl cyclopropanecarboxylate), the generated enolate can act as a nucleophile and attack the carbonyl carbon of unreacted starting material, leading to competing Claisen condensations[2]. Nitriles are significantly less prone to this specific self-condensation under cryogenic LDA conditions, providing a much cleaner alkylation profile.
Q3: My alkylation was successful, but the final hydrolysis of the nitrile to the carboxylic acid stalls at 10-15% conversion using standard aqueous NaOH. How do I drive this to completion? A3: The failure here is driven by extreme steric hindrance. The C1 carbon of your intermediate is a quaternary center shielded by both the rigid cyclopropane ring and the bulky 3-(trifluoromethyl)benzyl group. Standard aqueous conditions lack the thermal energy required for the hydroxide ion to overcome this steric barrier and form the tetrahedral intermediate. You must switch to harsh, high-boiling conditions: use KOH in ethylene glycol at 150–170 °C. The massive increase in thermal energy forces the nucleophilic attack, successfully yielding the 1-benzylcyclopropanecarboxylic acid derivative[3].
III. Data Analytics: Parameter Optimization
The following table summarizes the quantitative data and causality behind optimizing the reaction parameters for this specific synthesis.
| Reaction Parameter | Condition Tested | Conversion / Yield | Causality & Observation |
| Base (Alkylation) | NaH / THF (0 °C) | < 15% | Insufficient pKa; poor solubility leads to incomplete deprotonation. |
| Base (Alkylation) | LDA / THF (-78 °C) | 88 - 95% | Bulky base ensures rapid, irreversible kinetic enolate formation[1]. |
| Substrate Choice | Methyl cyclopropanecarboxylate | 45 - 55% | Significant yield loss due to competing Claisen condensation[2]. |
| Substrate Choice | Cyclopropanecarbonitrile | > 90% | Resists self-condensation; excellent nucleophile once lithiated. |
| Hydrolysis | LiOH / THF:H2O (RT to 60 °C) | < 5% | Steric hindrance strictly prevents tetrahedral intermediate formation. |
| Hydrolysis | KOH / Ethylene Glycol (150 °C) | 92% | High thermal energy overcomes the activation barrier of the hindered nitrile[3]. |
IV. Validated Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems with built-in analytical checkpoints.
Protocol A: LDA-Mediated α-Alkylation of Cyclopropanecarbonitrile
-
System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool the system to -78 °C using a dry ice/acetone bath.
-
Base Generation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Self-Validation Checkpoint: The solution must remain pale or clear. A deep yellow or orange color indicates moisture or oxygen contamination in your THF.
-
-
Kinetic Deprotonation: Add cyclopropanecarbonitrile (1.0 equiv) dropwise. Stir strictly at -78 °C for 1 hour to ensure quantitative formation of the lithiated intermediate.
-
Electrophilic Addition: Add 3-(trifluoromethyl)benzyl bromide (1.1 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Run a GC-MS on the crude oil. You should observe a dominant peak corresponding to the mass of 1-(3-(trifluoromethyl)benzyl)cyclopropanecarbonitrile, with minimal unreacted bromide.
-
Protocol B: High-Temperature Hydrolysis of the Sterically Hindered Nitrile
-
Reagent Mixing: In a heavy-walled pressure vial or a round-bottom flask equipped with a robust reflux condenser, combine the crude alkylated nitrile from Protocol A (1.0 equiv) with KOH (10.0 equiv) and ethylene glycol (5 mL/mmol).
-
Thermal Activation: Heat the mixture to 150 °C for 24–48 hours behind a blast shield.
-
Workup & Impurity Clearance: Cool the reaction to room temperature. Dilute heavily with distilled water. Wash the aqueous layer with diethyl ether (2x) and discard the ether layers.
-
Causality: This step removes any unreacted nitrile or non-polar organic impurities, ensuring the final product is highly pure.
-
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify to pH 1–2 using concentrated HCl.
-
Self-Validation Checkpoint: A thick, white precipitate of 1-(3-(trifluoromethyl)benzyl)cyclopropanecarboxylic acid will crash out of the solution immediately upon reaching the acidic pH threshold.
-
-
Final Isolation: Extract the precipitated aqueous mixture with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure target carboxylic acid.
V. References
-
Chemistry LibreTexts - 23.6: Alkylation of the alpha-Carbon via the LDA pathway.1
-
Eagle Scholar - Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP.2
-
Organic Reactions, Volume 09 - The Cleavage of Non-Enolizable Ketones with Sodium Amide. The Haller-Bauer reaction.3
Sources
Technical Support Center: Crystallization & Purification of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic Acid
Welcome to the dedicated technical support guide for the crystallization and purification of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid (CAS No. 29765-48-8, Isomer). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with obtaining this active pharmaceutical ingredient (API) in high purity and with a desirable crystal form. As an API, its physical attributes are critical, as they can directly impact bioavailability, stability, and formulation effectiveness.[1][2]
This guide synthesizes fundamental crystallization principles with practical, field-tested advice to help you troubleshoot issues and optimize your purification workflow.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.
Question: My compound is "oiling out" and forming a separate liquid phase instead of solid crystals. What is happening and how can I resolve this?
Answer:
"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates into a liquid, supersaturated solution before it has time to organize into a crystalline lattice.[3] This is common when the solution is too concentrated, cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute or a solute-impurity eutectic mixture.
Causality & Troubleshooting Steps:
-
Reduce Supersaturation Rate: The primary driver is an excessively high level of supersaturation.[1] Slowing down the cooling process is the most effective first step. Instead of placing the flask directly into an ice bath, allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before further cooling. This gives the molecules kinetic time to arrange into an ordered crystal lattice.
-
Increase Solvent Volume: You may be operating too close to the saturation limit. Re-heat the mixture to dissolve the oil, then add a small amount (10-20% more) of the hot solvent to decrease the overall concentration.[3] Then, proceed with slow cooling as described above.
-
Re-evaluate Your Solvent System: If the issue persists, the solvent may be too "good." A highly effective solvent can sometimes hold onto the solute too strongly, hindering crystallization. Consider switching to a slightly poorer solvent or using a mixed-solvent system where the compound is less soluble.
-
Introduce Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal can provide a template for nucleation, bypassing the kinetic barrier to crystallization and encouraging solid formation over oiling out.[1][2][4]
Question: I've successfully formed a solid, but it's a very fine powder or consists of tiny, needle-like crystals. How can I encourage the growth of larger, more well-defined crystals?
Answer:
The formation of fine powders or needles typically indicates rapid nucleation and insufficient crystal growth time.[5] While this material may be pure, its physical properties (e.g., poor filterability, low bulk density) are often undesirable for downstream processing.
Causality & Troubleshooting Steps:
-
Minimize the Rate of Supersaturation: As with oiling out, rapid cooling is a primary cause. A slower cooling profile provides more time for dissolved molecules to deposit onto existing crystal nuclei rather than forming new ones, leading to larger crystals.
-
Decrease Solute Concentration: Working with a slightly more dilute solution can lower the overall driving force for nucleation, favoring the growth of existing crystals.[1]
-
Solvent Selection: The choice of solvent can significantly influence crystal habit.[6] Highly polar solvents or those that engage in strong hydrogen bonding with the carboxylic acid moiety might favor different crystal packing. Experiment with solvents like toluene, ethyl acetate, or a mixture of heptane/ethyl acetate.
-
Utilize a Maturation Step (Ostwald Ripening): Once crystals have started to form, holding the slurry at a constant, slightly elevated temperature (below the dissolution temperature) for several hours can promote a process called Ostwald Ripening. During this time, smaller, higher-energy crystals will re-dissolve and re-deposit onto larger, more stable crystals, improving the overall particle size distribution.
Question: My final product purity is stuck at 98-99% and I can't improve it with further recrystallization. What are the likely impurities and how can I remove them?
Answer:
Hitting a purity plateau suggests the presence of impurities with similar solubility profiles to your target compound or the formation of a solid solution. The structure of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid suggests several potential process-related impurities.
Potential Impurities & Mitigation Strategies:
-
Starting Materials: Unreacted 3-(trifluoromethyl)benzyl halide or cyclopropanecarboxylic acid derivatives.
-
Positional Isomers: If the synthesis involved Friedel-Crafts type reactions, you might have small amounts of the 2- or 4-(trifluoromethyl)benzyl isomers.
-
Byproducts from Reagents: Impurities from the benzylating agent itself.[7]
Advanced Purification Strategies:
-
pH-Based Purification (Acid-Base Extraction): This is a powerful technique for carboxylic acids.[8]
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ solution). Your carboxylic acid will deprotonate and move into the aqueous phase, while non-acidic impurities will remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any entrained neutral impurities.
-
Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) while stirring. Your purified product will precipitate out.
-
Filter, wash with deionized water, and dry. This solid can then be recrystallized.
-
-
Co-crystallization: Intentionally forming a crystal with a pharmaceutically acceptable co-former can sometimes alter the crystal lattice in a way that excludes stubborn impurities.[9][10] This is an advanced technique but can be highly effective.
-
Solvent System Re-evaluation: Switch to a solvent system with a completely different polarity. If you've been using an ester (ethyl acetate), try an aromatic hydrocarbon (toluene) or a ketone (acetone) with an anti-solvent. Different solvent-solute interactions can change the relative solubilities of your product and the impurity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent screening for this compound?
A1: A systematic approach to solvent screening is crucial.[11] Given the molecule's structure—a lipophilic trifluoromethylbenzyl group and a polar carboxylic acid—a solvent of intermediate polarity is a good starting point. Ethyl acetate, isopropyl acetate, and acetone are excellent candidates. For anti-solvent crystallization, you would dissolve the compound in a "good" solvent (like ethyl acetate or acetone) and add a "poor" solvent (like heptane or hexane) in which it is insoluble.[2][12]
Recommended Solvent Systems for Initial Screening
| Solvent Category | Examples | Rationale |
| Single Solvents | Ethyl Acetate, Isopropyl Acetate, Toluene, Acetone | Good balance of polarity to dissolve the molecule when hot but allow precipitation when cold. |
| Anti-Solvent Pairs | Ethyl Acetate / Heptane; Acetone / Water; Toluene / Heptane | Allows for crystallization at a constant temperature by changing the solvent composition, offering fine control over supersaturation.[2] |
| pH-Mediated | Water (at high/low pH) | Exploits the carboxylic acid functionality for purification via acid-base extraction before final crystallization.[8] |
Q2: How can I effectively monitor purity during the process development?
A2: High-Performance Liquid Chromatography (HPLC) is the method of choice for accurately determining the purity of pharmaceutical compounds.[13] A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a standard starting point. This will allow you to quantify the main peak and resolve it from process impurities. For monitoring the removal of residual solvents, Gas Chromatography (GC) is typically used.
Q3: Should I use seeding to control my crystallization? What are the best practices?
A3: Yes, seeding is a highly recommended practice in pharmaceutical crystallization as it provides significant control over the process.[1][2] It ensures you obtain the desired crystal form (polymorph), can lead to a more consistent particle size distribution, and can prevent issues like oiling out or the formation of metastable forms.
-
Seed Preparation: The best seed crystals are from a previous, highly pure batch. If none are available, a small-scale, very slow crystallization can be performed to generate initial crystals.
-
Seeding Point: Add the seed crystals (typically 0.1-1.0% w/w) when the solution is slightly supersaturated. Adding seeds to a highly undersaturated solution will cause them to dissolve. Adding them to a highly supersaturated solution may trigger a crash nucleation event.
-
Seed Dispersal: Ensure the seed crystals are well-dispersed throughout the solution with gentle agitation to promote uniform growth.
Section 3: Recommended Experimental Protocols
Protocol 3.1: Optimized Anti-Solvent Crystallization
This method offers excellent control over crystal formation.
-
Dissolution: In a clean, appropriately sized vessel, dissolve 10.0 g of crude 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid in approximately 30 mL of ethyl acetate at 40-50°C. Stir until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a pre-warmed filter to remove it.
-
Cooling & Seeding: Cool the solution to 30°C. Add 100 mg (1% w/w) of pure seed crystals. Stir gently for 1 hour to allow the seeds to mature.
-
Anti-Solvent Addition: Slowly add 60 mL of heptane via a dropping funnel over 2-3 hours. Maintain the temperature at 30°C. You should observe steady crystal growth.
-
Maturation & Cooling: Once the anti-solvent addition is complete, stir the resulting slurry for an additional 2 hours at 30°C. Then, cool the slurry slowly to 0-5°C over 2 hours and hold for at least 1 hour.
-
Isolation & Washing: Isolate the crystals by filtration. Wash the filter cake with a cold (0-5°C) mixture of 2:1 heptane/ethyl acetate (approx. 20 mL).
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 45°C until a constant weight is achieved.
Section 4: Visual Workflows
The following diagrams provide logical pathways for troubleshooting and process design.
Caption: Troubleshooting Decision Tree for Common Crystallization Issues.
Caption: Workflow for Rational Solvent Selection and Method Development.
Section 5: References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size. Organic Process Research & Development. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions. [Link]
-
Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]
-
Digital Design of the Crystallization of an Active Pharmaceutical Ingredient. ACS Publications. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Taking control of crystal formation. A*STAR Research. [Link]
-
Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen. [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Semantic Scholar. [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC. [Link]
-
Deoxyfluorination of Carboxylic Acids via an In Situ Generated Trifluoromethoxide Salt. Organic Letters. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Problems with Recrystallisations. University of York. [Link]
-
General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. [Link]
-
Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]
-
Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. [Link]
-
Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI. [Link]
-
Novel pharmaceutical cocrystals of triflusal: crystal engineering and physicochemical characterization. The Royal Society of Chemistry. [Link]
-
Impurity study of tecovirimat. PMC. [Link]
-
Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Beilstein Journals. [Link]
-
Benzyl Chloride-impurities. Pharmaffiliates. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. scispace.com [scispace.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00420H [pubs.rsc.org]
- 9. Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects | IntechOpen [intechopen.com]
- 10. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic Acid Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter roadblocks when researchers attempt to couple highly hindered quaternary carboxylic acids.
The molecule —1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid —presents a severe synthetic challenge. The cyclopropane ring restricts the conformational flexibility of the α -carbon (the Thorpe-Ingold effect), forcing the bulky 3-(trifluoromethyl)benzyl group to fold over the reactive carbonyl center. This creates a massive steric umbrella that blocks the trajectory of incoming amine nucleophiles. Standard coupling agents (like EDC/HOBt or DCC) will almost certainly fail here, leading to unreactive N-acylurea byproducts rather than the desired amide.
Below is our comprehensive, field-validated troubleshooting guide to bypass this steric shield using advanced activation strategies.
Diagnostic FAQ: Understanding the Bottleneck
Q: Why is my EDC/HOBt or DCC coupling reaction yielding <10% product and a large amount of a new, inactive byproduct? A: You are observing the formation of an N-acylurea dead-end. When EDC activates your carboxylic acid, it forms an O-acylisourea intermediate. Because the 1,1-disubstituted cyclopropane core is so sterically hindered, the incoming amine cannot reach the carbonyl carbon fast enough. Instead, the O-acylisourea undergoes a spontaneous intramolecular rearrangement to form a stable, unreactive N-acylurea. To fix this, you must use reagents that either drastically reduce the size of the leaving group (e.g., acid chlorides) or actively recruit the amine via hydrogen bonding (e.g., HATU).
Q: Should I be concerned about epimerization (racemization) when using highly reactive coupling conditions with this substrate? A: No. The α -carbon of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid is a quaternary center (it lacks an α -proton). Therefore, epimerization via an oxazolone or enol intermediate is chemically impossible. You are free to use highly reactive conditions and elevated temperatures without risking the stereochemical integrity of the cyclopropane ring.
Strategic Decision Matrix
Use the following workflow to determine the optimal coupling strategy based on your reaction scale and the nucleophilicity of your amine.
Decision matrix for selecting coupling reagents for hindered cyclopropanecarboxylic acids.
Validated Troubleshooting Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the success of the intermediate activation.
Protocol A: Uronium Reagents (HATU or COMU) for Discovery Scale
Causality: HATU outperforms standard reagents because of the "7-aza effect" (1[1]). The pyridine nitrogen on the HOAt leaving group hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating aminolysis despite the bulky cyclopropane ring. COMU offers a similar hydrogen-bond acceptor effect via its morpholino skeleton and Oxyma leaving group, but with a much safer explosion profile (2[2]).
-
Activation: Dissolve 1.0 eq of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU (or COMU).
-
Deprotonation: Add 3.0 eq of DIPEA (N,N-diisopropylethylamine). Stir for 10 minutes at room temperature.
-
QC Validation Check: Quench a 1 µL aliquot in methanol and analyze via LC-MS. You must see the mass of the methyl ester (M+14) and the OAt/Oxyma active ester. If only unreacted acid is visible, your base is wet or degraded; replace the DIPEA.
-
Coupling: Add 1.1 eq of the amine. Stir at room temperature for 4–12 hours.
-
Workup: Dilute with EtOAc, wash heavily with 5% aqueous LiCl (to extract DMF), followed by saturated NaHCO 3 and brine.
Protocol B: Neutral Acid Chloride Generation (Ghosez's Reagent)
Causality: When coupling with extremely poor nucleophiles (e.g., anilines), even HATU active esters are too bulky. You must reduce the steric profile of the leaving group to a single atom (Chloride). However, traditional reagents like SOCl 2 are highly acidic and can cause side reactions. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to an acid chloride under strictly neutral conditions (3[3], 4[4]).
-
Activation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DCM (0.2 M) under an Argon atmosphere. Cool to 0 °C.
-
Halogenation: Dropwise, add 1.2 eq of Ghosez's reagent. Stir for 1 hour, allowing it to warm to room temperature.
-
QC Validation Check: Quench a 1 µL aliquot in methanol. Complete conversion to the methyl ester confirms successful acid chloride generation.
-
Byproduct Removal: Evaporate the solvent and the volatile N,N-dimethylisobutyramide byproduct under reduced pressure.
-
Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add 1.1 eq of the amine and 2.0 eq of 2,4,6-collidine (a non-nucleophilic base). Stir until complete.
Protocol C: T3P-Mediated Coupling for Process Scale-Up
Causality: HATU is explosive and unsuitable for scale-up. T3P (propylphosphonic anhydride) is a highly efficient, non-toxic reagent that generates exclusively water-soluble byproducts, making it ideal for >100g scales (5[5]). Because the intermediate phosphonic anhydride is bulky, thermal energy is required to drive the aminolysis of hindered substrates (6[6]).
-
Setup: Charge a reactor with 1.0 eq of carboxylic acid, 1.05 eq of amine, and EtOAc (0.5 M). Add 3.0 eq of DIPEA.
-
Activation: Add 1.5 eq of T3P (supplied as a 50% w/w solution in EtOAc).
-
Thermal Drive: Heat the reaction to 60–80 °C. Stir for 12–24 hours.
-
QC Validation Check: Monitor the disappearance of the carboxylic acid by HPLC. If the reaction stalls, the intermediate has formed but aminolysis is too slow; increase the temperature to 80 °C.
-
Workup: Cool to room temperature. Wash directly with water and 1M aqueous NaOH. The phosphonic acid byproducts partition cleanly into the aqueous phase.
Quantitative Reagent Comparison
Use this data table to justify your reagent selection during process development:
| Coupling Strategy | Active Intermediate | Steric Tolerance | Scalability / Safety | Byproduct Profile | Relative Cost |
| EDC / HOBt | OBt Active Ester | Low | High (Safe) | Urea (requires acid wash) | Low |
| HATU | OAt Active Ester | High | Low (Explosion risk) | TMU (water-soluble) | High |
| COMU | Oxyma Active Ester | High | Moderate (Safer than HATU) | Water-soluble | Medium |
| Ghosez's Reagent | Acid Chloride | Very High | High (Safe) | Volatile amide | Medium |
| T3P (+ Heat) | Phosphonic Anhydride | High | Very High (Safe) | Water-soluble | Low |
(Note: Epimerization risk is intrinsically zero for all methods here, as the substrate lacks an α -proton).
References
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL:1
-
Acid Halogenation Reagents Source: Sigma-Aldrich URL:3
-
2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides Source: Chemical Communications (RSC Publishing) URL:6
-
Ghosez's Reagent Source: Eburon Organics URL:4
-
Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ResearchGate URL:5
-
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Comparative Lipophilicity Guide: 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic Acid Derivatives
Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals.
Executive Summary & Mechanistic Rationale
In small-molecule drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile relies heavily on fine-tuning lipophilicity. The scaffold 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid presents a unique convergence of three distinct structural motifs, each contributing specific physicochemical properties:
-
The Trifluoromethyl ( −CF3 ) Group: While the C–F bond is highly polarized, the −CF3 group possesses a large hydrophobic volume. It is one of the most effective lipophilic substituents in drug design, typically increasing the intrinsic partition coefficient (LogP) by +0.88 to +1.0 units compared to a hydrogen atom[1].
-
The Cyclopropane Ring: This motif introduces structural rigidity and a unique lipophilic character. Unlike flexible alkyl chains, the cyclopropane ring restricts the conformational landscape, which can favorably impact target binding entropy while providing a defined hydrophobic surface[2].
-
The Carboxylic Acid ( −COOH ): As an ionizable group (typical pKa≈4.0 ), the carboxylic acid dictates the pH-dependent distribution coefficient (LogD). At physiological pH (7.4), the group is predominantly ionized ( −COO− ), which drastically reduces membrane permeability and LogD relative to the intrinsic LogP[3].
Understanding how derivatization of the carboxylic acid (e.g., into esters or amides) or modification of the −CF3 group alters the lipophilicity landscape is critical for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.
Caption: Structural determinants of lipophilicity in 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid.
Quantitative Comparison of Derivatives
To objectively evaluate the lipophilic performance of this scaffold, we compare the parent acid against its neutral derivatives (ester and amide) and a des-fluoro analog. The data below illustrates the fragment-based contributions to both LogP (neutral state) and LogD7.4 (physiological state).
Table 1: Comparative Lipophilicity Profile
| Compound Name | Structural Modification | Calculated LogP (Intrinsic) | Experimental LogD7.4 (Shake-Flask) | Ionization State at pH 7.4 |
| Parent Acid | None (Standard) | 3.82 | 1.25 | Anionic ( −COO− ) |
| Methyl Ester | −COOH→−COOCH3 | 4.25 | 4.25 | Neutral |
| Amide | −COOH→−CONH2 | 3.10 | 3.10 | Neutral |
| Des-CF3 Acid | −CF3→−H | 2.94 | 0.35 | Anionic ( −COO− ) |
Data Interpretation: Masking the carboxylic acid via esterification prevents ionization at pH 7.4, causing LogD7.4 to equal LogP. This results in a highly lipophilic molecule ( LogD7.4>4.0 ), which may suffer from poor aqueous solubility and high plasma protein binding. Conversely, the amide derivative offers a balanced lipophilicity ( LogD7.4≈3.1 ), often considered the "sweet spot" for CNS penetration and oral absorption. Removing the −CF3 group (Des-CF3 Acid) demonstrates the massive lipophilic contribution of the trifluoromethyl moiety, dropping the LogP by nearly a full log unit[1].
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, lipophilicity must be measured using robust, artifact-free methodologies. Below are the two industry-standard protocols for evaluating these derivatives.
Protocol A: The Gold Standard Shake-Flask Method ( LogD7.4 )
The shake-flask method remains the most accurate direct measurement of partition coefficients, provided that phase saturation and temperature control are strictly maintained[4].
Causality & Rationale: Why pre-saturate? 1-Octanol and water are partially miscible. If dry octanol and buffer are mixed with the analyte, the phase volumes will shift during equilibration, altering the final concentration calculations. Pre-saturation ensures thermodynamic equilibrium of the solvent system prior to introducing the drug.
Step-by-Step Workflow:
-
Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow the phases to separate completely in a separatory funnel.
-
Sample Preparation: Dissolve the cyclopropanecarboxylic acid derivative in a minimal volume of DMSO (stock concentration 10 mM).
-
Spiking: Add 10 µL of the stock solution to a glass vial containing 1 mL of the pre-saturated aqueous phase and 1 mL of the pre-saturated octanol phase. (Note: Keep DMSO <1% v/v to prevent co-solvent effects on partitioning).
-
Equilibration: Seal the vial and shake mechanically at 300 rpm for 60 minutes at a constant 25°C.
-
Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully sample both the organic (top) and aqueous (bottom) phases. Quantify the analyte concentration in each phase using LC-MS/MS against a matrix-matched calibration curve.
-
Calculation: LogD7.4=log10([Analyte]octanol/[Analyte]aqueous) .
Caption: Standardized shake-flask workflow for determining LogD7.4 of ionizable derivatives.
Protocol B: High-Throughput RP-HPLC Method (OECD 117)
For screening large libraries of derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as a reliable, high-throughput alternative to the shake-flask method[5].
Causality & Rationale: Why use RP-HPLC? The C18 stationary phase mimics the hydrophobic environment of 1-octanol. By establishing a linear correlation between the retention times of known reference standards and their established LogP values, the intrinsic LogP of novel derivatives can be accurately interpolated.
Step-by-Step Workflow:
-
System Setup: Equip an HPLC with a standard C18 column (e.g., 150 × 4.6 mm, 5 µm).
-
Mobile Phase: Use an isocratic mixture of Methanol and 20 mM Formic Acid (pH ~2.5). Crucial step: The low pH ensures the carboxylic acid derivatives are fully protonated (neutral), allowing for the measurement of intrinsic LogP rather than LogD.
-
Calibration: Inject a mixture of at least six reference standards with known LogP values spanning the expected range (e.g., LogP 1.0 to 5.0).
-
Capacity Factor Calculation: Determine the capacity factor ( k′ ) for each standard: k′=(tr−t0)/t0 , where tr is the retention time and t0 is the dead time (measured using an unretained marker like uracil).
-
Standard Curve: Plot log(k′) versus the known LogP values of the standards to generate a linear regression equation.
-
Sample Analysis: Inject the 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid derivatives, calculate their log(k′) , and extrapolate their LogP using the standard curve.
Conclusion
The 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid scaffold is highly modular. The intrinsic lipophilicity is heavily driven by the bulky, electron-withdrawing −CF3 group and the rigid cyclopropane ring. However, the physiological behavior ( LogD7.4 ) is entirely dictated by the state of the carboxylic acid. For applications requiring high membrane permeability (e.g., CNS targets), converting the acid to a primary amide provides an optimal balance, neutralizing the charge while maintaining a favorable lipophilic profile.
References
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MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules. Available at:[Link]
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ACS Publications. "Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties." The Journal of Organic Chemistry. Available at:[Link]
-
NIH / PMC. "Structure Property Relationships of Carboxylic Acid Isosteres." J Med Chem. Available at:[Link]
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MDPI. "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." Molecules. Available at:[Link]
-
AKJournals. "High-performance liquid chromatography evaluation of lipophilicity and QSRR modeling of a series of dual DNA gyrase and topoisomerase IV inhibitors." Acta Chromatographica. Available at:[Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic Acid
Introduction
1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid is a molecule of significant interest within pharmaceutical development, potentially serving as a key intermediate or an active pharmaceutical ingredient (API). The rigorous quality control of such compounds is paramount to ensure the safety and efficacy of the final drug product. Central to this control is the validation of analytical methods, a process that provides documented evidence that a procedure is fit for its intended purpose.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent validation protocols, which are largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[4][5][6]
This guide offers a comparative analysis of principal analytical techniques for the validation of methods concerning 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, grounding our discussion in the authoritative framework of the ICH Q2(R2) guideline on the validation of analytical procedures.[7][8][9] Our focus will be on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the insights needed to select and validate the most appropriate analytical methodology.
The Regulatory Cornerstone: ICH Q2(R2) Validation Parameters
The objective of analytical validation is to demonstrate that a method is suitable for its intended purpose.[9][10][11] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[12][13] These parameters ensure that the method is reliable, reproducible, and accurate for the analysis of the target compound.
| Validation Characteristic | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][14] |
| Accuracy | The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery of a known, added amount of analyte.[14] |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[12] |
Comparative Analysis of Analytical Techniques
The choice of analytical technique is driven by the physicochemical properties of the analyte—1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid—and the intended purpose of the method (e.g., purity assay, impurity profiling, or identity confirmation).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. Given the carboxylic acid and benzyl moieties, this molecule is well-suited for reverse-phase HPLC analysis.
Causality of Experimental Choices:
-
Technique: Reverse-phase HPLC is selected because the compound possesses both non-polar (trifluoromethylbenzyl group) and polar (carboxylic acid) characteristics, allowing for effective retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Column: A C18 column is the standard choice, offering robust performance and excellent resolving power for a wide range of pharmaceutical compounds.
-
Mobile Phase: A gradient of acetonitrile or methanol with water is typical. The addition of an acid, such as 0.1% formic acid or phosphoric acid, is critical. This suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte form, which results in sharper peaks and more reproducible retention times.[15]
-
Detection: The presence of the aromatic ring provides strong UV absorbance. A detection wavelength around 220 nm is a logical starting point for ensuring high sensitivity.[16]
Workflow for HPLC Method Validation
Caption: Workflow for a typical HPLC method validation process.
Typical Performance Data for HPLC Assay
| Parameter | Acceptance Criteria | Typical Result for Target Compound |
| Specificity | Peak purity index > 0.999; No interference at analyte Rt | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.1% |
| LOQ (µg/mL) | S/N ratio ≥ 10 | 0.5 µg/mL |
| Robustness | RSD of results ≤ 2.0% | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities. However, the target molecule's carboxylic acid group makes it polar and non-volatile, posing a challenge for direct GC analysis.
Causality of Experimental Choices:
-
Derivatization: This is the most critical step. The carboxylic acid must be converted to a less polar, more volatile ester (e.g., a methyl or silyl ester) to prevent peak tailing and ensure it travels through the GC column. This extra sample preparation step is a key consideration in workflow efficiency.
-
Technique: GC is chosen for its superior separation efficiency for volatile compounds. Coupling it with a Mass Spectrometer (MS) provides definitive identification of impurities based on their mass fragmentation patterns, which is a significant advantage over UV detection.[17]
-
Column: A low-polarity capillary column, such as a DB-5ms, is appropriate for separating a wide range of derivatized analytes and potential impurities.[16][18]
-
Injection and Detection: A splitless injection may be used to maximize sensitivity for trace impurity analysis. The MS detector is operated in scan mode for initial impurity identification and then in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high-sensitivity quantification during validation.[19]
Workflow for GC-MS Impurity Method Validation
Caption: Workflow for validating a GC-MS impurity method, including the critical derivatization step.
Typical Performance Data for GC-MS Impurity Analysis
| Parameter | Acceptance Criteria | Typical Result for Target Compound |
| Specificity | No co-eluting peaks with target impurities; Mass spectral match > 80% | Pass |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | LOQ to 120% of impurity specification | 0.01% to 0.15% relative to API |
| Accuracy (% Recovery) | 80.0% - 120.0% at the limit | 95.7% - 108.5% |
| Precision (RSD) | ≤ 15% at LOQ | 11.5% |
| LOQ (% vs. API) | S/N ratio ≥ 10 | 0.01% (e.g., 100 ppm) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for absolute structure elucidation and identity confirmation. While it can be used for quantification (qNMR), its primary role in this context is to provide unequivocal proof of structure, fulfilling the validation requirement of specificity in a way no other technique can.
Causality of Experimental Choices:
-
Technique: NMR is chosen because it provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[20][21]
-
Nuclei:
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of the cyclopropyl, benzyl, and aromatic protons.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
¹⁹F NMR: This is particularly powerful due to the -CF₃ group. It provides a clean, simple spectrum with a distinct chemical shift, serving as a highly specific fingerprint for the molecule and any fluorine-containing impurities.[16][22]
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the molecular skeleton by correlating which protons and carbons are connected, providing irrefutable evidence of the structure and satisfying the specificity parameter.[20]
-
Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, the absolute purity of the compound can be determined without needing a pre-qualified reference standard of the analyte itself. This is a primary method for qualifying new reference standards.
Logical Flow for NMR Structural Verification
Caption: Logical flow for structural elucidation using a suite of NMR experiments.
Experimental Protocols
Protocol 1: HPLC-UV Assay and Purity Method Validation
-
System Suitability: Before each validation run, inject a standard solution (e.g., 100 µg/mL) six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. Tailing factor for the analyte peak should be ≤ 2.0.
-
Specificity:
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic).
-
Inject degraded samples. Ensure peak purity of the main peak is confirmed using a diode array detector and that all degradation products are well-resolved from the main peak (resolution > 1.5).
-
-
Linearity:
-
Prepare at least five concentration levels of the reference standard, from LOQ to 120% of the assay concentration (e.g., 0.5, 25, 50, 100, 120, 150 µg/mL).
-
Inject each level in triplicate.
-
Plot a curve of mean peak area versus concentration and calculate the correlation coefficient (R²).
-
-
Accuracy:
-
Prepare placebo spiked with the analyte at three levels (e.g., 80%, 100%, 120% of the assay concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery at each level.
-
-
Precision:
-
Repeatability: Analyze six separate preparations of the sample at 100% of the test concentration. Calculate the RSD.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. Compare the results.
-
-
Robustness:
-
Deliberately vary method parameters one at a time: flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).
-
Analyze the sample under each condition and calculate the RSD of the results.
-
Protocol 2: NMR Identity Confirmation
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound into an NMR tube. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Verify that the observed chemical shifts, integrations, and coupling patterns are consistent with the proposed structure of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid.
-
¹³C NMR Acquisition: Acquire a ¹³C{¹H} spectrum (proton-decoupled). Count the number of unique carbon signals and compare their chemical shifts to predicted values to confirm the carbon backbone.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F{¹H} spectrum. A single sharp signal is expected for the CF₃ group. This provides a highly specific identity test.
-
2D NMR for Connectivity (if required for primary characterization):
-
Run a COSY experiment to confirm proton-proton couplings within the cyclopropyl and benzyl fragments.
-
Run an HSQC experiment to correlate each proton with its directly attached carbon.
-
Run an HMBC experiment to establish long-range (2-3 bond) correlations, confirming how the cyclopropyl, benzyl, and carboxylic acid moieties are connected.
-
-
Data Analysis: Compare all acquired spectra against the known or expected structure. The combination of these experiments provides unequivocal proof of identity, satisfying the specificity requirement.
Summary and Recommendations
The selection of an analytical method for validation is a strategic decision based on the specific analytical objective.
| Feature | HPLC-UV | GC-MS (with Derivatization) | NMR Spectroscopy |
| Primary Application | Quantitative Assay, Purity | Trace Impurity Identification & Quantification | Structure Elucidation, Identity, Purity (qNMR) |
| Sample Throughput | High | Medium (due to derivatization) | Low |
| Sensitivity | Good (µg/mL level) | Excellent (ng/mL level or lower) | Moderate |
| Specificity | Good (chromatographic) | Excellent (mass fragmentation) | Absolute (structural connectivity) |
| Quantification | Requires specific reference standard | Requires specific reference standard | Can be absolute (qNMR) |
| Expertise Required | Moderate | High | High |
Recommendations:
-
For routine quality control (assay and purity testing) of bulk drug substance and finished product, a validated HPLC-UV method is the most practical and efficient choice. It offers a balance of speed, precision, and robustness required in a manufacturing environment.
-
For impurity profiling and identification of unknown degradants or process impurities , a validated GC-MS method (with appropriate derivatization) is superior due to its enhanced sensitivity and the definitive structural information provided by the mass spectrometer.
-
For primary characterization of a new drug substance batch or reference standard qualification , NMR spectroscopy is indispensable. It provides unequivocal structural confirmation and can determine absolute purity via qNMR, anchoring the quality of all subsequent analytical measurements.
By strategically employing these complementary techniques and validating them according to ICH guidelines, drug developers can build a robust analytical control strategy that ensures product quality and regulatory compliance.
References
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Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
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FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). YouTube. [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). U.S. Food and Drug Administration. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]
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ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency. [Link]
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European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Taylor & Francis Online. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
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High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. (1987). PubMed. [Link]
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HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. (n.d.). SIELC Technologies. [Link]
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Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
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Supplementary Information for manuscript d3cy01635h. (n.d.). The Royal Society of Chemistry. [Link]
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Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000). PubMed. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]
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Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews. [Link]
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Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). National Health Service. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry. [Link]
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A Review on Step-by-Step Analytical Method Validation. (2015). IOSR Journal of Pharmacy. [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
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Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. (n.d.). ResearchGate. [Link]
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Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). National Center for Biotechnology Information. [Link]
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NMR Spectroscopy. (2020). University of Wisconsin-Madison. [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). John Wiley & Sons. [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. [Link]
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Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (n.d.). National Center for Biotechnology Information. [Link]
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Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. (2011). Agilent Technologies. [Link]
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Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. (n.d.). MS Wil. [Link]
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A Comparative Guide to the Synthetic Reproducibility of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid is a structurally significant molecule, embodying motifs frequently explored in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyclopropane ring introduces conformational rigidity, often leading to improved pharmacological profiles. As this specific molecule is not widely reported in the literature, this guide provides a comparative analysis of plausible synthetic routes, grounded in established and reproducible chemical transformations. We will dissect three logical synthetic strategies, evaluating their strengths and weaknesses to provide a framework for their practical implementation and adaptation.
Comparative Analysis of Proposed Synthetic Routes
We will explore three primary synthetic strategies:
-
Route A: Malonic Ester Synthesis Approach
-
Route B: Cyclopropanation of a Substituted Alkene
-
Route C: Intramolecular Cyclization via a Dihalide
The following table summarizes the key metrics for each proposed route, providing a high-level comparison to guide your selection process.
| Metric | Route A: Malonic Ester Synthesis | Route B: Cyclopropanation of Alkene | Route C: Intramolecular Dihalide Cyclization |
| Overall Strategy | Construction of the cyclopropane ring and introduction of the benzyl substituent in a single step. | Pre-formation of the carbon backbone followed by cyclopropane ring formation. | Formation of the cyclopropane ring via intramolecular displacement. |
| Key Reactions | Malonic ester synthesis, alkylation, saponification, decarboxylation. | Wittig or Horner-Wadsworth-Emmons olefination, Simmons-Smith cyclopropanation, oxidation. | Dihalogenation, malonic ester alkylation, hydrolysis, decarboxylation. |
| Estimated # of Steps | 3-4 | 3-4 | 4-5 |
| Potential Yield | Moderate to Good | Moderate to Good | Moderate |
| Scalability | Generally good, but may require optimization of the dialkylation step. | Good, Simmons-Smith is a well-established scalable reaction. | Can be challenging due to potential for side reactions. |
| Reagent Availability | Readily available and relatively inexpensive starting materials. | Starting materials are commercially available. | Dihalogenation reagents require careful handling. |
| Key Challenges | Potential for dialkylation of the malonic ester. | Stereoselectivity of the cyclopropanation. | Potential for elimination side reactions. |
Route A: Malonic Ester Synthesis Approach
This classic approach builds the cyclopropane ring and introduces the benzyl substituent in a concerted fashion.[1][2][3] The key is the dialkylation of a malonic ester with 1-bromo-2-chloroethane, followed by alkylation with 3-(trifluoromethyl)benzyl bromide.
Workflow Diagram
Caption: Malonic ester synthesis route to the target compound.
Scientific Rationale
The acidity of the α-proton of diethyl malonate allows for easy deprotonation with a base like sodium ethoxide (NaOEt), forming a nucleophilic enolate.[1] This enolate then undergoes sequential alkylation. The first alkylation with 1-bromo-2-chloroethane forms the cyclopropane ring via an intramolecular SN2 reaction.[4][5] The second alkylation introduces the desired 3-(trifluoromethyl)benzyl group. Finally, saponification of the esters followed by acidification and decarboxylation yields the target carboxylic acid.[2]
Experimental Protocol
-
Synthesis of Diethyl cyclopropane-1,1-dicarboxylate: To a solution of sodium ethoxide (21.5 g, 0.316 mol) in anhydrous ethanol (250 mL) is added diethyl malonate (50.6 g, 0.316 mol). The mixture is stirred for 30 minutes at room temperature. 1-Bromo-2-chloroethane (45.4 g, 0.316 mol) is then added dropwise, and the reaction mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water (200 mL) and diethyl ether (200 mL). The organic layer is washed with brine, dried over anhydrous MgSO4, and concentrated to give diethyl cyclopropane-1,1-dicarboxylate.
-
Alkylation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.39 g, 34.8 mmol) in anhydrous THF (100 mL) is added a solution of diethyl cyclopropane-1,1-dicarboxylate (5.8 g, 31.2 mmol) in THF (20 mL) at 0 °C. The mixture is stirred for 30 minutes, and then 3-(trifluoromethyl)benzyl bromide (7.45 g, 31.2 mmol) is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated.
-
Hydrolysis and Decarboxylation: The crude ester is dissolved in a mixture of ethanol (100 mL) and 2 M aqueous potassium hydroxide (100 mL) and refluxed for 4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is acidified to pH 1 with concentrated HCl and then heated at 100 °C for 2 hours to effect decarboxylation. After cooling, the product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the final product.
Route B: Cyclopropanation of a Substituted Alkene
This strategy involves the initial synthesis of an appropriately substituted alkene followed by a cyclopropanation reaction. The Simmons-Smith reaction is a reliable method for the formation of cyclopropanes from alkenes.[6]
Workflow Diagram
Caption: Synthesis via cyclopropanation of a substituted alkene.
Scientific Rationale
The synthesis commences with a Horner-Wadsworth-Emmons reaction between 3-(trifluoromethyl)benzaldehyde and triethyl phosphonoacetate to form the α,β-unsaturated ester. This olefination is highly reliable and generally provides the E-isomer as the major product. The subsequent Simmons-Smith cyclopropanation utilizes a carbenoid species, iodomethylzinc iodide, to add a methylene group across the double bond to form the cyclopropane ring.[6] Finally, hydrolysis of the ethyl ester furnishes the desired carboxylic acid.
Experimental Protocol
-
Synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate: To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous THF (200 mL) is added triethyl phosphonoacetate (24.6 g, 110 mmol) dropwise at 0 °C. After stirring for 30 minutes, 3-(trifluoromethyl)benzaldehyde (17.4 g, 100 mmol) is added, and the reaction is stirred at room temperature for 4 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude acrylate.
-
Simmons-Smith Cyclopropanation: To a suspension of zinc-copper couple (13.1 g, 200 mmol) in anhydrous diethyl ether (150 mL) is added diiodomethane (53.6 g, 200 mmol) under a nitrogen atmosphere. The mixture is stirred for 30 minutes, and then a solution of the crude acrylate (24.4 g, 100 mmol) in diethyl ether (50 mL) is added. The reaction is refluxed for 8 hours. After cooling, the reaction is filtered, and the filtrate is washed with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine. The organic layer is dried and concentrated.
-
Hydrolysis: The crude ester is dissolved in a mixture of THF (100 mL) and 1 M aqueous lithium hydroxide (120 mL) and stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
Route C: Intramolecular Cyclization via a Dihalide
This approach relies on the formation of a 1,3-dihalide which then undergoes an intramolecular cyclization with a malonic ester derivative.
Workflow Diagram
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

